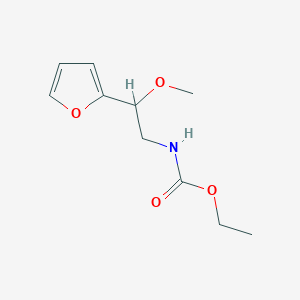

![molecular formula C17H17N3O2S B2868023 1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899988-25-1](/img/structure/B2868023.png)

1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridopyrimidines are a class of heterocyclic compounds that have shown therapeutic interest . They are composed of a pyridine and a pyrimidine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidines can vary depending on the specific compound. For example, heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can vary depending on the specific compound. One general property is their lipophilicity, which allows them to diffuse easily into cells .Scientific Research Applications

Molecular Structure and Crystal Properties

One study discusses the molecular and crystal structures of closely related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds exhibit different molecular structures but similar crystal properties, such as hydrogen bonding and pi-pi stacking interactions, which contribute to their chemical stability and potential as building blocks in organic synthesis (Trilleras et al., 2009).

Synthetic Applications

Research highlights include innovative synthetic routes and modifications of pyrido[2,3-d]pyrimidine-2,4-diones. For instance, a study presents an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones through a multi-component reaction, showcasing the versatility of these compounds in creating complex molecules for various applications (Rahmani et al., 2018).

Photophysical Properties and Applications

Another intriguing application area is in the development of pH sensors and photophysical devices. A study describes the synthesis and characterization of pyrimidine-phthalimide derivatives with atypical aggregation-induced emission (AIE) chromophores, demonstrating their potential in solid-state fluorescence and as innovative pH sensors due to their reversible protonation (Yan et al., 2017).

Nucleophilic Substitution Reactions

The nucleophilic substitution of a methylsulfanyl group on substituted pyrimidinones, leading to various functional groups, has been successfully achieved. This process underscores the reactivity and utility of such compounds in synthetic organic chemistry (Kikelj et al., 2010).

Antimicrobial Properties

Research into the antimicrobial properties of derivatives has led to the synthesis of compounds showing promising activity against various bacterial strains. This highlights the potential of 1,3-Dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-diones and related molecules in the development of new antimicrobial agents (Shukla et al., 2019).

Future Directions

Properties

IUPAC Name |

1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-11-6-4-5-7-12(11)10-23-13-8-9-18-15-14(13)16(21)20(3)17(22)19(15)2/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIYLWTACQSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)

![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)

![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2867951.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)

![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)

![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)

![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)